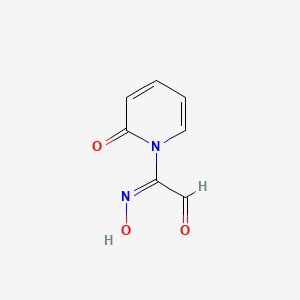![molecular formula C13H7NS B13816480 Acenaphtho[5,4-d][1,3]thiazole CAS No. 200-98-6](/img/structure/B13816480.png)
Acenaphtho[5,4-d][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphtho[5,4-d][1,3]thiazole is a heterocyclic compound that features a fused ring system combining acenaphthene and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acenaphtho[5,4-d][1,3]thiazole typically involves multicomponent reactions. One common method includes the 1,3-dipolar cycloaddition of acenaphthenequinone, 1,3-thiazole-4-carboxylic acid, and a Knoevenagel adduct in an aqueous medium with sodium chloride . This method is efficient and yields the desired compound with good purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Acenaphtho[5,4-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiazole ring can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Acenaphtho[5,4-d][1,3]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Acenaphtho[5,4-d][1,3]thiazole involves its interaction with various molecular targets. The thiazole ring’s sulfur and nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions, influencing biochemical pathways. This compound can modulate enzyme activity or receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Thiazolo[4,5-d]thiazole: Known for its applications in organic electronics and optoelectronic devices.
1,3,4-Thiadiazole: Exhibits antimicrobial and anticancer activities.
Uniqueness: Acenaphtho[5,4-d][1,3]thiazole stands out due to its fused ring system, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
200-98-6 |
|---|---|
Molecular Formula |
C13H7NS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,9,11(15),12-heptaene |
InChI |
InChI=1S/C13H7NS/c1-2-8-4-5-9-6-11-13(14-7-15-11)10(3-1)12(8)9/h1-7H |
InChI Key |
ZPVCNJDLKJYVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC4=C(C3=C1)N=CS4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




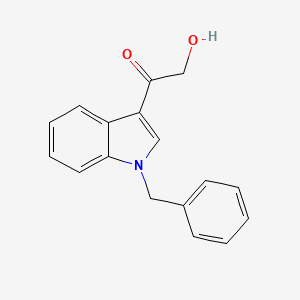
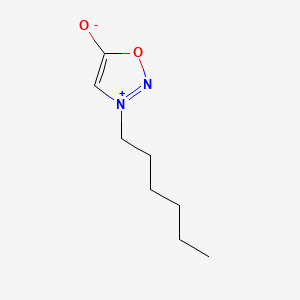

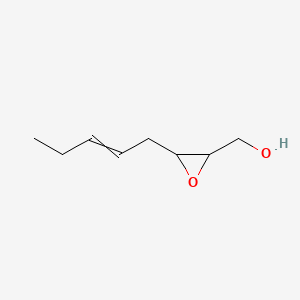
![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)

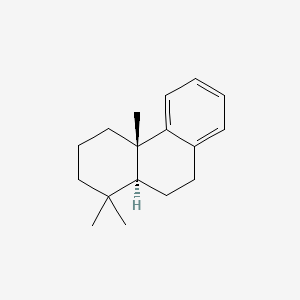
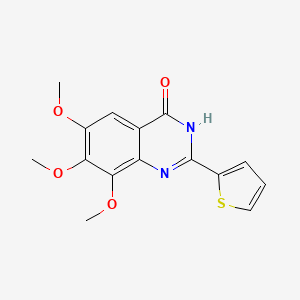
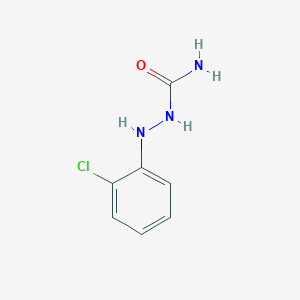

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13816443.png)
